molecular formula C16H18N2O4S B2412454 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic Acid CAS No. 638136-10-4

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic Acid

Cat. No.: B2412454
CAS No.: 638136-10-4
M. Wt: 334.39
InChI Key: HDIWYTKDSYZFAH-UHFFFAOYSA-N
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Description

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a sulfonyl group at the 8-position, which is further connected to a piperidine ring bearing a carboxylic acid group at the 4-position.

Preparation Methods

The synthesis of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvent-free conditions, and microwave-assisted synthesis .

Chemical Reactions Analysis

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfinyl or sulfanyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions include quinoline N-oxides, sulfinyl derivatives, and esters .

Scientific Research Applications

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to intercalate with DNA, disrupting DNA replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the quinoline, sulfonyl, and piperidine moieties, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-5-6-12-3-2-4-14(15(12)17-11)23(21,22)18-9-7-13(8-10-18)16(19)20/h2-6,13H,7-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIWYTKDSYZFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCC(CC3)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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